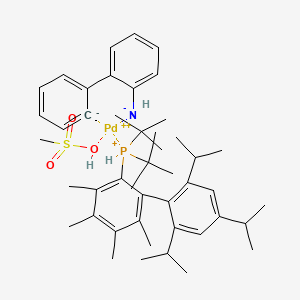
(S)-2-(3-Fluorophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Fluorophenyl)piperidine hydrochloride, also known as (S)-3-FPH, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, a cyclic organic compound with a five-membered ring, and is characterized by its two fluorine atoms at the 3-position on the phenyl ring. The compound is an important research tool due to its unique properties, which makes it useful for a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Fluorophenyl)piperidine hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which can affect their activity. The compound is also thought to interact with G-protein coupled receptors, which can affect the signal transduction pathways in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(3-Fluorophenyl)piperidine hydrochloride are not fully understood. However, the compound has been shown to have a variety of effects on the body, including the modulation of certain enzymes and proteins, as well as the regulation of signal transduction pathways. The compound has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-2-(3-Fluorophenyl)piperidine hydrochloride in laboratory experiments include its low cost and easy availability. The compound is also relatively stable and can be stored for long periods of time without losing its effectiveness. However, the compound does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, the compound can be toxic if handled improperly.
Orientations Futures
The future directions for (S)-2-(3-Fluorophenyl)piperidine hydrochloride research are numerous. Further research into the biochemical and physiological effects of the compound could lead to new and improved drugs for treating various diseases. The compound could also be used to study the structure and function of various proteins and enzymes, as well as for the development of new drugs. In addition, the compound could be used to study the metabolism of drugs and the development of new drugs. Finally, further research into the compound could lead to a better understanding of G-protein coupled receptors and their role in signal transduction pathways.
Méthodes De Synthèse
The synthesis of (S)-2-(3-Fluorophenyl)piperidine hydrochloride is a multi-step process. The first step involves the reaction of piperidine with 3-fluorobenzaldehyde in the presence of a base such as sodium carbonate. This reaction produces the intermediate product, 3-fluorophenylpiperidine. The next step is the hydrolysis of the intermediate with hydrochloric acid, which yields the desired product, (S)-2-(3-Fluorophenyl)piperidine hydrochloride.
Applications De Recherche Scientifique
(S)-2-(3-Fluorophenyl)piperidine hydrochloride is used in a variety of scientific research applications. It is a useful tool for studying the structure and function of various proteins and enzymes, as well as for studying the effects of drugs on the body. It has also been used in the study of the metabolism of drugs and the development of new drugs. The compound has also been used in the study of the structure and function of G-protein coupled receptors, which are proteins involved in signal transduction.
Propriétés
IUPAC Name |
(2S)-2-(3-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDQWBXSBEYBV-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Fluorophenyl)piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)





![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)


![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)